molecular formula C15H21BF2O3 B14025132 2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14025132
M. Wt: 298.13 g/mol
InChI Key: FEWPNWVQOMYXNU-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core with a 2,6-difluoro-3-propoxyphenyl substituent. This compound belongs to the class of arylboronates, widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks in pharmaceuticals and materials science . The propoxy group at the 3-position and fluorine atoms at the 2,6-positions on the phenyl ring modulate electronic and steric properties, influencing reactivity and solubility.

Properties

Molecular Formula

C15H21BF2O3

Molecular Weight

298.13 g/mol

IUPAC Name

2-(2,6-difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BF2O3/c1-6-9-19-11-8-7-10(17)12(13(11)18)16-20-14(2,3)15(4,5)21-16/h7-8H,6,9H2,1-5H3

InChI Key

FEWPNWVQOMYXNU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCCC)F

Origin of Product

United States

Preparation Methods

Lithiation Followed by Borylation

A common and effective approach to synthesize arylboronate esters involves the halogen-lithium exchange of an aryl bromide or iodide followed by reaction with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Typical procedure:

  • The aryl bromide precursor (e.g., 2-bromo-6-difluoro-3-propoxybenzene) is dissolved in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
  • The solution is cooled to -78 °C.
  • A solution of n-butyllithium (n-BuLi) in hexane is added dropwise to effect halogen-lithium exchange.
  • After stirring at low temperature for 1–2 hours, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added.
  • The reaction mixture is allowed to warm to room temperature and stirred overnight.
  • The reaction is quenched by addition of water or methanol.
  • The product is extracted, dried, and purified by column chromatography.

Example data from related compounds:

Parameter Typical Value/Condition
Starting aryl halide 2-bromo-6-difluoro-3-propoxybenzene (assumed)
Solvent Anhydrous tetrahydrofuran (THF)
Temperature (lithiation) -78 °C
n-Butyllithium conc. 1.6 M to 2.5 M in hexane
Equivalents n-BuLi ~1.1 equiv
Boron reagent 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reaction time 12–18 hours at room temperature
Work-up Quench with water or methanol, extraction, drying
Purification Silica gel column chromatography
Typical yield 51% to 86% (depending on substrate and conditions)

This method is exemplified in the synthesis of various arylboronate esters such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)thiophene and 2-(3-trifluoromethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with yields ranging from 51% to 86%.

Transition Metal-Catalyzed Borylation of Aryl Halides

Another prominent method involves palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or pinacolborane as boron sources.

Typical procedure:

  • Aryl bromide or iodide is mixed with bis(pinacolato)diboron or a similar boron reagent.
  • A palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) is added.
  • Base such as sodium carbonate is included.
  • The reaction is carried out in a solvent mixture such as ethanol, water, and toluene.
  • The mixture is heated at around 80 °C for several hours.
  • After completion, the mixture is cooled, extracted, and purified.

This method is useful for substrates sensitive to strong bases or organolithium reagents and can provide moderate to good yields. For example, synthesis of 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane was achieved with this method.

Detailed Experimental Example for Preparation of this compound

While direct literature on this exact compound is limited, the following protocol adapted from closely related compounds can be applied:

Step Reagents and Conditions Outcome/Yield
1 Dissolve 2-bromo-6-difluoro-3-propoxybenzene (1 equiv) in dry THF under nitrogen atmosphere. Cool to -78 °C. Preparation for lithiation
2 Add n-butyllithium (1.1 equiv, 1.6–2.5 M in hexane) dropwise at -78 °C, stir 1–2 hours. Formation of aryllithium
3 Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) at -78 °C, stir 3 hours, then warm to RT overnight. Borylation step
4 Quench with methanol or water, extract with ethyl acetate or dichloromethane, dry over sodium sulfate. Work-up
5 Purify by silica gel chromatography (hexane/ethyl acetate gradient). Isolated pure product
Yield Typically 70–85% depending on scale and purity of reagents. High yield expected

Analytical Data and Characterization

The product is characterized by standard spectroscopic techniques:

Technique Typical Data for Arylboronate Ester
^1H NMR (400 MHz, CDCl3) Aromatic protons at 6.5–8.0 ppm; methyl groups of the dioxaborolane at ~1.3 ppm (singlet, 12H); propoxy chain signals around 3.8–4.2 ppm (m, 3H) and 1.5–2.0 ppm (m, 2H)
^13C NMR Signals for aromatic carbons, boronate carbons (~84 ppm), methyl carbons (~25 ppm) and propoxy carbons
^19F NMR Two fluorine atoms on aromatic ring give characteristic signals depending on substitution pattern
Mass Spectrometry Molecular ion peak consistent with molecular formula C16H21BF2O3 (exact mass to be confirmed)
Purity >95% by HPLC or GC depending on purification

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Lithiation-Borylation Aryl bromide, n-butyllithium, 2-isopropoxy pinacol boronate -78 °C to RT, THF, inert atmosphere 51–86% Most common; requires low temperature control
Pd-Catalyzed Borylation Aryl halide, bis(pinacolato)diboron, Pd(0), base 80 °C, ethanol/water/toluene Moderate Milder conditions; useful for sensitive substrates
Direct Borylation via Boron Reagents Boron electrophiles, organometallic intermediates Varied Variable Less common for this specific compound

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The process involves:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting variations in substituents and their impact on properties:

Table 1: Structural Comparison of Dioxaborolane Derivatives

Compound Name Substituents (Phenyl Ring) CAS Number Molecular Formula Key Properties/Applications
2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-F; 3-OPr Not provided C₁₇H₂₄B₂F₂O₃ Potential cross-coupling reagent
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Cl; 3,5-OMe Not provided C₁₅H₂₀BCl₂O₄ Intermediate for indazole synthesis
2-(4-Chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Cl; 2,6-F 1165935-84-1 C₁₂H₁₄BClF₂O₂ Halogenated arylboronate reagent
2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-F; 3,5-OMe 1614233-69-0 C₁₄H₁₉BF₂O₄ Fluorescent material precursor

Key Observations :

  • Electron-Withdrawing Effects : Fluorine and chlorine substituents enhance electrophilicity of the boron center, accelerating transmetallation in cross-coupling reactions compared to methoxy or propoxy groups .
  • Solubility : Propoxy and methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, THF) compared to halogenated analogs .

Spectroscopic and Physical Properties

Table 3: NMR Data Comparison

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane (6a) 6.56 (s, 1H); 3.91 (s, 6H); 1.45 (s, 12H) 153.73 (C×2); 84.55 (C×2)
2-(3-Chlorophenyl)-dioxaborolane 7.45–7.35 (m, 3H); 1.35 (s, 12H) 134.8 (C-Cl); 84.3 (dioxaborolane)
2-(4-Fluorophenyl)-dioxaborolane 7.60–7.50 (m, 2H); 1.33 (s, 12H) 163.2 (C-F); 84.1 (dioxaborolane)

Insights :

  • Fluorine substituents cause deshielding in ¹H-NMR (e.g., aromatic protons near F atoms resonate downfield) .
  • The dioxaborolane core’s carbons (84–85 ppm in ¹³C-NMR) remain consistent across analogs, indicating minimal electronic perturbation from substituents .

Biological Activity

2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in organic synthesis and medicinal chemistry. This compound is characterized by a unique dioxaborolane structure which enhances its stability and reactivity. The incorporation of difluoro and propoxy substituents potentially influences its biological interactions.

The chemical formula for this compound is C12H14BF2O4C_{12}H_{14}BF_2O_4 with a molecular weight of 285 Da. It features a dioxaborolane ring that is known for its utility in various chemical reactions, particularly in the formation of boron-containing pharmaceuticals and probes.

PropertyValue
Molecular FormulaC₁₂H₁₄B F₂O₄
Molecular Weight285 Da
LogP4.13
Polar Surface Area (Ų)62
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

Case Study 1: Anticancer Activity

A study investigated the effects of various organoboron compounds on cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Effects

Research published in Journal of Medicinal Chemistry highlighted a series of organoboron compounds that displayed antimicrobial activity against Gram-positive bacteria. The study suggested that the presence of electron-withdrawing groups like difluoro enhances interaction with bacterial membranes.

Interaction Studies

Interaction studies focusing on this compound's reactivity with nucleophiles and electrophiles have been conducted. The electronic properties imparted by the difluoro and propoxy groups are believed to influence its interaction profiles compared to other organoboron compounds. Further research is needed to elucidate specific interaction mechanisms and their implications in biological systems.

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